Verbenene
Overview
Description
Verbenone is a natural organic compound classified as a terpene. It is found naturally in a variety of plants and has a pleasant characteristic odor. Verbenone is a monoterpene, specifically a bicyclic ketone terpene, and is the primary constituent of the oil of Spanish verbena. It is also found in the oil of rosemary .
Preparation Methods
Verbenone can be prepared synthetically by the oxidation of the more common terpene α-pinene. The process involves catalytic oxidation with air oxygen, using catalysts such as bivalent copper, zinc, lead, cobalt, manganese, and nickel, or pyridine complexes. The resulting hydroperoxides are then decomposed via fractioning steam distillation in an alkali medium . Another method involves the use of lead tetraacetate in dry benzene, followed by a series of extractions and oxidations to yield verbenone .
Chemical Reactions Analysis
Verbenone undergoes various chemical reactions, including:
Oxidation: Verbenone can be oxidized to form chrysanthenone through a photochemical rearrangement reaction.
Substitution: Verbenone can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Verbenone has a wide range of applications in scientific research:
Mechanism of Action
Verbenone exerts its effects by acting as an anti-aggregation pheromone for bark beetles. When the population of beetles in a tree reaches a certain threshold, verbenone is released to signal that the tree is fully colonized, thereby preventing further beetle attacks . This mechanism involves the cessation of the synthesis of aggregation pheromone components and the release of anti-aggregation pheromones .
Comparison with Similar Compounds
Verbenone is similar to other monoterpenoid ketones such as carvone. Both compounds can be obtained from the oxidation of terpenes (α-pinene for verbenone and limonene for carvone) and have applications in the fine chemicals industry . verbenone is unique in its role as an anti-aggregation pheromone for bark beetles, a property not shared by carvone .
Similar compounds include:
Carvone: Another monoterpenoid ketone with applications in the flavor and fragrance industry.
Chrysanthenone: A product of verbenone oxidation.
Verbenol: A reduced form of verbenone.
Biological Activity
Verbenene, a monoterpene compound found in various essential oils, exhibits a range of biological activities that have garnered significant interest in both agricultural and pharmaceutical research. This article explores the biological activity of this compound, focusing on its insecticidal properties, antifungal effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is structurally related to verbenone, differing primarily in the arrangement of its double bonds. This structural nuance influences its biological activity, making it a subject of extensive study. The compound is known for its presence in essential oils from plants such as Eucalyptus and Verbena species.
Insecticidal Activity
This compound has been evaluated for its efficacy as an insecticide, particularly against pests like the diamondback moth (Plutella xylostella). Recent studies have shown that certain derivatives of verbenone exhibit promising larvicidal activity.
Case Study: Insecticidal Efficacy
A study synthesized cantharidin-based verbenone derivatives to assess their insecticidal properties. The results indicated that specific derivatives demonstrated significant larvicidal activity at concentrations as low as 10 mg/L. Notably, compounds containing heterocyclic rings showed varying degrees of effectiveness, with some achieving 100% mortality at 100 mg/L after 96 hours .
Compound | Structure | Larvicidal Activity (%) at 100 mg/L |
---|---|---|
5a | (R)-verbenone derivative | 13.3% |
5b | (R)-verbenone derivative | 46.7% |
5c | (R)-verbenone with para-pyridine | 20% higher than 5b |
Antifungal Activity
This compound also demonstrates antifungal properties. Research has identified several derivatives that inhibit fungal growth effectively.
Case Study: Antifungal Efficacy
In a study focusing on novel verbenone derivatives with oxime ester moieties, one compound (E)-4n exhibited remarkable antifungal activity against Alternaria solani, achieving a growth inhibition percentage of 92.2% at a concentration of 50 µg/mL. This performance was comparable to the commercial fungicide chlorothalonil .
Fungal Species | Inhibition % at 50 µg/mL | Comparison to Chlorothalonil (%) |
---|---|---|
Alternaria solani | 92.2% | 96.1% |
Physalospora piricola | 80.0% | 75.0% |
Cercospora arachidicola | 76.3% | 73.3% |
Therapeutic Applications
Beyond its agricultural applications, this compound has potential therapeutic benefits. Studies have explored its effects on various biological pathways.
Case Study: Neuroprotective Effects
Research into the anticonvulsant activity of (1S)-(-)-verbenone revealed that it significantly increased the latency to seizure onset in animal models when administered at doses of 200 mg/kg and above . This suggests potential neuroprotective roles for this compound derivatives in treating seizure disorders.
Properties
IUPAC Name |
6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQFOABVDRBYCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423806 | |
Record name | Verbenene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-46-0 | |
Record name | Verbenene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4080-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verbenene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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